molecular formula C17H21F3N2O2S B2916316 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine CAS No. 2415569-20-7

2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine

Cat. No.: B2916316
CAS No.: 2415569-20-7
M. Wt: 374.42
InChI Key: LLBWFFPZGYRJBO-UHFFFAOYSA-N
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Description

2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is a complex organic compound that features a thiomorpholine ring and a morpholine ring, both of which are connected to a central carbonyl group The compound also contains a trifluoromethyl-substituted phenyl group, which adds to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiomorpholine Ring: The thiomorpholine ring can be synthesized by reacting a suitable thiol with an epoxide under basic conditions.

    Formation of Morpholine Ring: The morpholine ring is often synthesized by reacting an amine with an epoxide in the presence of a catalyst.

    Coupling Reactions: The thiomorpholine and morpholine rings are then coupled together using a carbonyl-containing reagent, such as phosgene or a similar compound.

    Introduction of Trifluoromethyl-Substituted Phenyl Group: The trifluoromethyl-substituted phenyl group can be introduced through a Friedel-Crafts alkylation reaction using a trifluoromethyl-substituted benzene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols or amines.

    Substitution: The trifluoromethyl-substituted phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiomorpholine and morpholine rings can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes. The trifluoromethyl-substituted phenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Morpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine: Lacks the thiomorpholine ring, which may affect its chemical reactivity and biological activity.

    2-(Thiomorpholine-4-carbonyl)-4-{[3-(methyl)phenyl]methyl}morpholine: Lacks the trifluoromethyl group, which may influence its binding affinity and specificity.

Uniqueness

2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine is unique due to the presence of both thiomorpholine and morpholine rings, as well as the trifluoromethyl-substituted phenyl group

Properties

IUPAC Name

thiomorpholin-4-yl-[4-[[3-(trifluoromethyl)phenyl]methyl]morpholin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21F3N2O2S/c18-17(19,20)14-3-1-2-13(10-14)11-21-4-7-24-15(12-21)16(23)22-5-8-25-9-6-22/h1-3,10,15H,4-9,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLBWFFPZGYRJBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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